N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]thiophene-2-carboxamide
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Overview
Description
N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]thiophene-2-carboxamide is a synthetic organic compound that features a thiophene ring, a morpholine derivative, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]thiophene-2-carboxamide typically involves the following steps:
Formation of the Morpholine Derivative: The starting material, morpholine, is reacted with cyanogen bromide to introduce the cyano group, forming 3-cyanomorpholine.
Acylation Reaction: The 3-cyanomorpholine is then acylated with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the intermediate this compound.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxamide group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can react under basic or acidic conditions.
Major Products
Oxidation: Thiophene-2-carboxamide sulfoxide or sulfone derivatives.
Reduction: N-[2-(3-Aminomorpholin-4-yl)-2-oxoethyl]thiophene-2-carboxamide.
Substitution: Various substituted thiophene-2-carboxamide derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science: It can be incorporated into polymers to enhance their electronic properties.
Biology and Medicine
Drug Development: Due to its structural features, it can be explored as a potential drug candidate for various therapeutic areas, including anti-inflammatory and anticancer research.
Biochemical Studies: It can be used as a probe to study enzyme interactions and protein-ligand binding.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Electronics: Application in organic electronics and photovoltaic cells.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The cyano group can form hydrogen bonds with enzyme active sites, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]benzamide: Similar structure but with a benzene ring instead of thiophene.
N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]furan-2-carboxamide: Similar structure but with a furan ring instead of thiophene.
Uniqueness
N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to benzene or furan analogs. This uniqueness can be leveraged in designing compounds with specific electronic or biological activities.
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Properties
IUPAC Name |
N-[2-(3-cyanomorpholin-4-yl)-2-oxoethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c13-6-9-8-18-4-3-15(9)11(16)7-14-12(17)10-2-1-5-19-10/h1-2,5,9H,3-4,7-8H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQFWMSTPIZPRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)CNC(=O)C2=CC=CS2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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